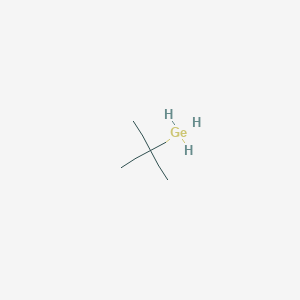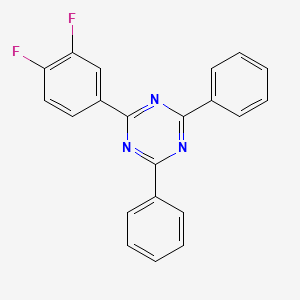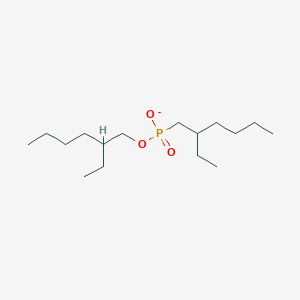
2-Ethylhexoxy(2-ethylhexyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexoxy(2-ethylhexyl)phosphinate is an organophosphorus compound with the molecular formula C16H35O3P. It is a monoester of phosphinic acid and 2-ethylhexanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexoxy(2-ethylhexyl)phosphinate typically involves the esterification of phosphinic acid with 2-ethylhexanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The general reaction can be represented as follows:
Phosphinic Acid+2-Ethylhexanol→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a reactor with continuous stirring and heating to maintain the desired temperature. The use of catalysts, such as sulfuric acid, can enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexoxy(2-ethylhexyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphinates.
Applications De Recherche Scientifique
2-Ethylhexoxy(2-ethylhexyl)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biocide and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic properties.
Industry: It is used as a plasticizer, flame retardant, and solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-ethylhexoxy(2-ethylhexyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its biocidal properties are attributed to its ability to disrupt cell membranes and inhibit enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: An organophosphorus compound used in solvent extraction and as a plasticizer.
Tris(2-ethylhexyl)phosphate: Used as a plasticizer and flame retardant.
Bis(2-ethylhexyl)phosphate: Employed as a lubricant additive and corrosion inhibitor.
Uniqueness
2-Ethylhexoxy(2-ethylhexyl)phosphinate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C16H34O3P- |
|---|---|
Poids moléculaire |
305.41 g/mol |
Nom IUPAC |
2-ethylhexoxy(2-ethylhexyl)phosphinate |
InChI |
InChI=1S/C16H35O3P/c1-5-9-11-15(7-3)13-19-20(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/p-1 |
Clé InChI |
ZDFBXXSHBTVQMB-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(CC)COP(=O)(CC(CC)CCCC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


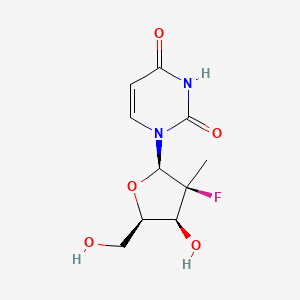
![9-[4-[1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B14120569.png)

![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]carbazole](/img/structure/B14120580.png)
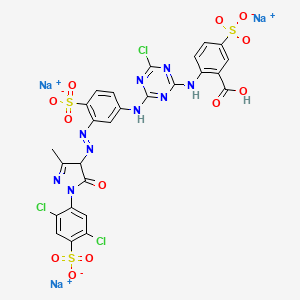

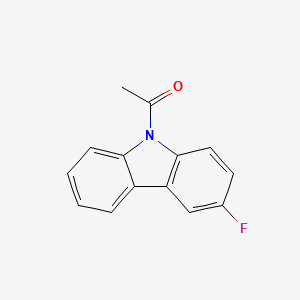
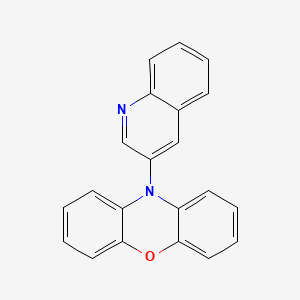

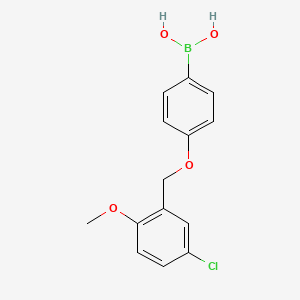
![4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120618.png)

